1-Cyclohexyl-1,4-diazepane

Descripción general

Descripción

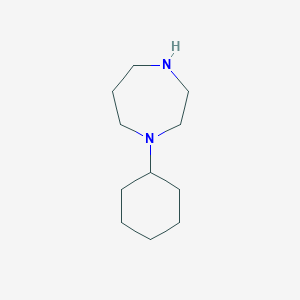

1-Cyclohexyl-1,4-diazepane is a seven-membered nitrogen-containing heterocyclic compound It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a 1,4-diazepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,4-diazepane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexane-1,4-diamine with suitable diols. This reaction typically employs a (pyridyl)phosphine-ligated ruthenium(II) catalyst. Another method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination of aminoketones .

Industrial Production Methods: Industrial production of this compound often relies on scalable catalytic processes. The hydrogen borrowing method, which utilizes a ruthenium(II) catalyst, is particularly favored for its efficiency and high yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Cyclohexyl-1,4-diazepane is primarily recognized for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Antitubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. Research indicates that derivatives of this compound can inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of M. tuberculosis . The structure–activity relationship (SAR) investigations reveal that modifications to the cyclohexyl group significantly influence both biochemical and whole-cell activities against the pathogen.

| Compound | MIC90 (μM) | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | 250 | >100 | Original compound with cyclohexyl |

| Compound 2 | 31.2 | 0.084 | Modified structure with improved activity |

This data suggests that optimizing the cyclohexyl moiety can enhance the compound's antitubercular properties while maintaining low toxicity to mammalian cells .

Neurological Applications

The compound has also been studied for its potential effects on neurological disorders. Its structural similarity to benzodiazepines positions it as a candidate for developing drugs targeting GABA receptors, which are crucial in modulating neuronal excitability .

Preliminary evaluations of analogs have shown that certain modifications can enhance selectivity towards specific GABA receptor subtypes, potentially leading to reduced side effects commonly associated with traditional benzodiazepines .

Structure-Activity Relationship Studies

Understanding the SAR of this compound is vital for optimizing its pharmacological profile. Several studies have focused on how variations in the diazepane ring and cyclohexyl substituents affect biological activity.

Key Findings

- Cyclohexyl Modifications : Alterations to the cyclohexyl group can lead to significant changes in activity against M. tuberculosis and GABA receptor interactions.

- Piperazine Ring Influence : The presence of a piperazine ring in analogs has been shown to impact both enzyme inhibition and whole-cell efficacy dramatically .

Synthesis Approaches

The synthesis of this compound and its derivatives involves several methodologies that allow for structural modifications conducive to enhancing biological activity.

These synthetic routes are crucial for generating compounds with tailored properties for specific therapeutic applications.

Mecanismo De Acción

The mechanism by which 1-Cyclohexyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for imine reductases, facilitating the formation of chiral amines through intramolecular asymmetric reductive amination . The molecular pathways involved include the catalytic activity of imine reductases, which enhance the reaction efficiency and selectivity.

Comparación Con Compuestos Similares

1-Cyclohexyl-1,4-diazepane can be compared with other similar compounds such as:

1,4-Diazepane: Lacks the cyclohexyl group, making it less sterically hindered.

1,4-Oxazepane: Contains an oxygen atom in place of one nitrogen, altering its reactivity and applications.

1,4-Benzodiazepine: Features a benzene ring fused to the diazepane ring, significantly changing its pharmacological properties.

Actividad Biológica

1-Cyclohexyl-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the diazepane class of compounds, characterized by a seven-membered ring containing two nitrogen atoms. Its chemical formula is , and it is known for its structural flexibility, which can influence its biological interactions.

Antimicrobial Activity

Research has indicated that certain diazepane derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various 1,4-diazepane compounds that showed promising activity against Mycobacterium tuberculosis by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for bacterial survival. The compound's structural modifications were crucial in enhancing its efficacy against tuberculosis while maintaining low toxicity to mammalian cells .

Cannabinoid Receptor Agonism

Another significant area of research involves the interaction of 1,4-diazepane derivatives with cannabinoid receptors. A high-throughput screening campaign identified several compounds that act as potent agonists for Cannabinoid receptor 2 (CB2), showing selectivity over Cannabinoid receptor 1 (CB1). These compounds demonstrated potential therapeutic applications in pain management and inflammation due to their favorable pharmacokinetic profiles .

Antithrombotic Activity

The compound has also been explored for its antithrombotic properties. One study focused on a novel series of 1,4-diazepane derivatives designed to inhibit Factor Xa (fXa), a key enzyme in the coagulation cascade. The most potent derivative exhibited an IC50 value of 6.8 nM, indicating strong inhibitory activity without prolonging bleeding time, thus presenting a safer alternative for anticoagulation therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key findings from SAR studies:

| Compound Modification | Biological Activity | IC50/ MIC90 Values |

|---|---|---|

| Methyl group at position 1 | Maintained IMPDH activity | IC50: 2.4 µM; MIC90: 250 µM |

| Methyl group at position 2 | Improved IMPDH inhibition | IC50: 0.084 µM; MIC90: 31.2 µM |

| Cycloheptyl substitution | Reduced activity | IC50: 8.1 µM; MIC90: >100 µM |

| 3-Cyano substitution on phenyl ring | Enhanced whole-cell activity | MIC90: 25 µM |

These modifications demonstrate how subtle changes in the chemical structure can lead to significant variations in biological efficacy.

Case Study 1: Tuberculosis Treatment

In a clinical setting, a derivative of this compound was evaluated for its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The study reported a favorable safety profile and effective bacterial inhibition, showcasing the compound's potential as a new anti-tubercular agent .

Case Study 2: Pain Management

A recent investigation into CB2 agonists revealed that specific diazepane derivatives could modulate pain pathways without the psychoactive effects associated with CB1 activation. This positions these compounds as candidates for developing non-addictive analgesics .

Propiedades

IUPAC Name |

1-cyclohexyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRJEERFPFFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481773 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59039-67-7 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.